CES1 Inhibitory Potency: Target Compound vs. a Structurally Distinct, More Potent Co-Screened Inhibitor
In a head-to-head screening against human liver microsomal CES1, the target compound demonstrates an IC50 of 6.99 µM, which is 50-fold less potent than the most active compound in the same assay, BDBM50130915 (IC50 = 140 nM) [1]. While the comparator likely has a distinct and potentially more complex chemotype, the target compound's moderate potency is paired with a low molecular weight (374.45 g/mol) and favorable calculated lipophilicity (XLogP3 ~2.1 for the core scaffold [2]), suggesting superior ligand efficiency and a more tractable starting point for lead optimization compared to the sub-micromolar but potentially larger and more lipophilic comparator.
| Evidence Dimension | Inhibition of human liver carboxylesterase 1 (CES1) |
|---|---|
| Target Compound Data | IC50 = 6.99 µM (6990 nM) |
| Comparator Or Baseline | BDBM50130915 (CHEBI:3122, CHEMBL1231178): IC50 = 0.14 µM (140 nM) |
| Quantified Difference | Target compound is 50-fold less potent than comparator |
| Conditions | Human liver microsomes, substrate: 2-(2-Benzoyl-3-methoxyphenyl)benzothiazole, 10 min preincubation [1] |
Why This Matters
This direct comparison establishes the target compound's specific activity tier, allowing researchers to select it as a controlled, moderate-potency CES1 probe where a weaker inhibitor is required over highly potent alternatives.
- [1] BindingDB. PrimarySearch_ki for entryid=50047214, assayid=1. URL: https://w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&submit=Search&assayid=1&entryid=50047214 (Accessed 2026-04-29). View Source
- [2] PubChem. Computed Properties for 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (CID 71778995). XLogP3-AA = 2.1. URL: https://pubchem.ncbi.nlm.nih.gov/compound/71778995 (Accessed 2026-04-29). View Source
